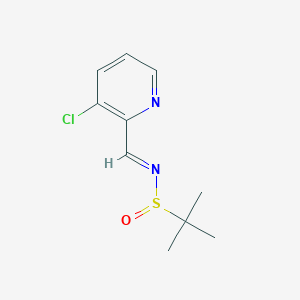
(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound characterized by its unique structure, which includes a chloropyridine moiety and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.
Industry
Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The chloropyridine moiety may bind to enzymes or receptors, altering their activity. The sulfinamide group can participate in hydrogen bonding or other interactions, stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-((3-Bromopyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((3-Fluoropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((3-Methylpyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-((3-Chloropyridin-2-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C10H13ClN2OS |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
(NE)-N-[(3-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-7-9-8(11)5-4-6-12-9/h4-7H,1-3H3/b13-7+ |
InChI Key |
BTUUNHWXZRCLLJ-NTUHNPAUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=C(C=CC=N1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)
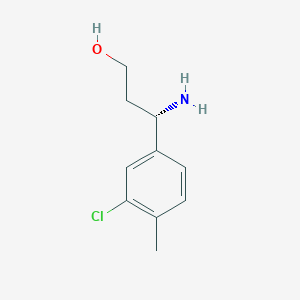

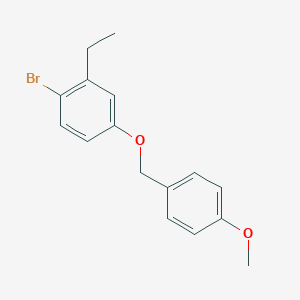
![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)

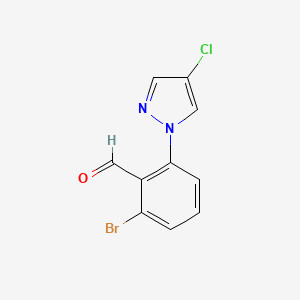

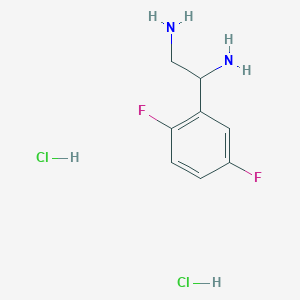
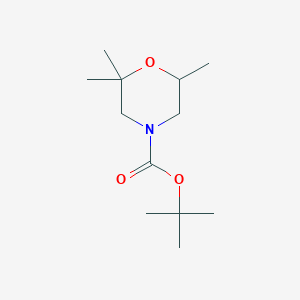
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
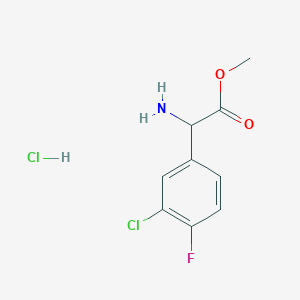
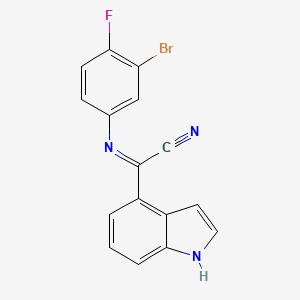
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
